Synthesis and Application of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol in Regio- and Enantioselective Transformations
The value of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol as a synthetic intermediate is exemplified by its use in the preparation of optically active inositol derivatives. In comparison to the base compound myo-inositol, which cannot undergo regio- or enantioselective reactions, the protected derivative 1,2-cyclohexylidene-myo-inositol (a deacetylated analog) is a substrate for enzymatic resolution. This process enables the efficient preparation of D- and L-1,2-cyclohexylidene-myo-inositol, which are then used to synthesize complex inositol polyphosphates [1].
| Evidence Dimension | Synthetic Utility for Chiral Inositol Derivatives |
|---|---|
| Target Compound Data | Serves as a precursor to 1,2-cyclohexylidene-myo-inositol, a key intermediate in enzymatic resolution |
| Comparator Or Baseline | Unprotected myo-inositol |
| Quantified Difference | Enables enantioselective synthesis, which is impossible with the unprotected parent compound |
| Conditions | Enzymatic resolution (lipase-catalyzed) in organic solvent |
Why This Matters
This demonstrates the compound's essential role in accessing chiral inositol building blocks, which are unavailable from the unprotected myo-inositol starting material.
- [1] Koga, M., Nakahara, Y., et al. (1996). Preparation of Inositol Derivatives. KAKENHI Project 07554030 Final Report. View Source
